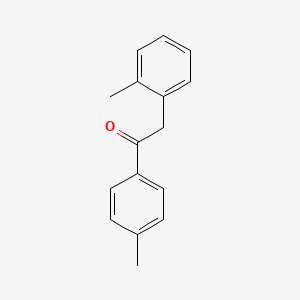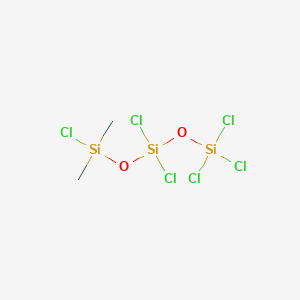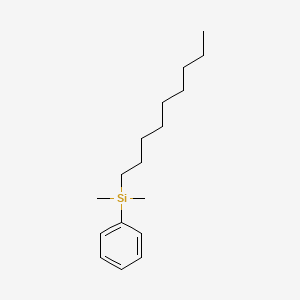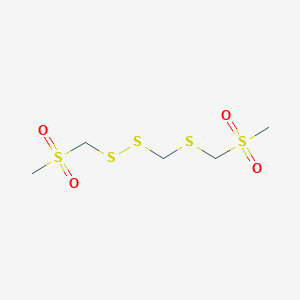
2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two methyl-substituted phenyl groups attached to an ethanone backbone. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-methylbenzene (o-xylene) and 4-methylbenzene (p-xylene) are reacted with ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of 2-(2-methylphenyl)acetic acid and 1-(4-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-methylphenyl)-1-(4-methylphenyl)ethanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
科学研究应用
2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of 2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
2-(2-Methylphenyl)-1-phenylethan-1-one: Similar structure but lacks the methyl group on the second phenyl ring.
1-(4-Methylphenyl)-2-phenylethan-1-one: Similar structure but lacks the methyl group on the first phenyl ring.
2-Phenyl-1-(4-methylphenyl)ethan-1-one: Similar structure but lacks the methyl group on the second phenyl ring.
Uniqueness
2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one is unique due to the presence of two methyl-substituted phenyl groups, which can influence its reactivity and properties. The specific arrangement of these groups can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds.
属性
CAS 编号 |
120242-27-5 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O/c1-12-7-9-14(10-8-12)16(17)11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3 |
InChI 键 |
OCZYNCUGFRDAPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)



![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)

![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)





